molecular formula C21H20N2O4 B10989922 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone

Cat. No.: B10989922
M. Wt: 364.4 g/mol
InChI Key: DTWFSGJELGOTIV-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone is a complex organic compound that belongs to the class of isoquinoline and quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. The starting materials may include 6,7-dimethoxy-1-tetralone and 4-hydroxyquinoline. The synthesis may involve:

    Formation of Isoquinoline Derivative: This step may involve the cyclization of 6,7-dimethoxy-1-tetralone under acidic or basic conditions.

    Coupling Reaction: The isoquinoline derivative is then coupled with 4-hydroxyquinoline using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: Substitution reactions may occur at the aromatic rings, particularly at positions ortho or para to the hydroxyl and methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, isoquinoline and quinoline derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.

Medicine

In medicine, these compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone would depend on its specific biological target. Generally, these compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The methoxy and hydroxyl groups may play a crucial role in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Such as berberine, which is known for its antimicrobial properties.

    Quinoline Derivatives: Such as chloroquine, which is used as an antimalarial drug.

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxyquinolin-3-yl)methanone lies in its combined isoquinoline and quinoline structure, which may confer unique biological activities and chemical reactivity compared to other compounds.

Conclusion

This compound is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and biological activities make it an interesting subject for scientific research.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C21H20N2O4/c1-26-18-9-13-7-8-23(12-14(13)10-19(18)27-2)21(25)16-11-22-17-6-4-3-5-15(17)20(16)24/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,24)

InChI Key

DTWFSGJELGOTIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=CC=CC=C4C3=O)OC

Origin of Product

United States

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